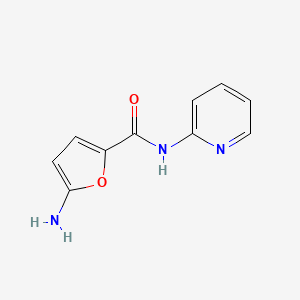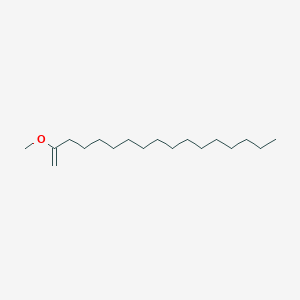![molecular formula C19H24Cl2N2 B14226871 N-[2-(2,4-dichlorophenyl)ethyl]-N'-(2-phenylpropyl)ethane-1,2-diamine CAS No. 627521-19-1](/img/structure/B14226871.png)
N-[2-(2,4-dichlorophenyl)ethyl]-N'-(2-phenylpropyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2,4-dichlorophenyl)ethyl]-N’-(2-phenylpropyl)ethane-1,2-diamine is an organic compound with a complex structure It is characterized by the presence of two aromatic rings, one of which is substituted with two chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dichlorophenyl)ethyl]-N’-(2-phenylpropyl)ethane-1,2-diamine typically involves multi-step organic reactions. One common method involves the reaction of 2,4-dichlorophenylethylamine with 2-phenylpropylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve high efficiency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(2,4-dichlorophenyl)ethyl]-N’-(2-phenylpropyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
N-[2-(2,4-dichlorophenyl)ethyl]-N’-(2-phenylpropyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-[2-(2,4-dichlorophenyl)ethyl]-N’-(2-phenylpropyl)ethane-1,2-diamine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
N-(2,4-Dichlorophenyl)acetamide: Similar in structure but with different substituents on the aromatic ring.
N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide: Another compound with a similar core structure but different functional groups.
Uniqueness
N-[2-(2,4-dichlorophenyl)ethyl]-N’-(2-phenylpropyl)ethane-1,2-diamine is unique due to its specific combination of substituents and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
627521-19-1 |
|---|---|
Fórmula molecular |
C19H24Cl2N2 |
Peso molecular |
351.3 g/mol |
Nombre IUPAC |
N-[2-(2,4-dichlorophenyl)ethyl]-N'-(2-phenylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C19H24Cl2N2/c1-15(16-5-3-2-4-6-16)14-23-12-11-22-10-9-17-7-8-18(20)13-19(17)21/h2-8,13,15,22-23H,9-12,14H2,1H3 |
Clave InChI |
SQNUDWVQYGGRBX-UHFFFAOYSA-N |
SMILES canónico |
CC(CNCCNCCC1=C(C=C(C=C1)Cl)Cl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


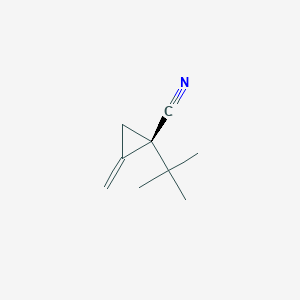
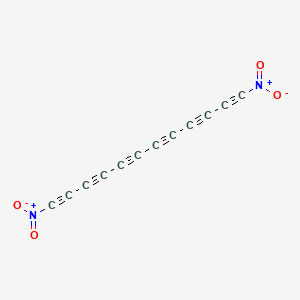
![3-(3-Chlorophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14226801.png)
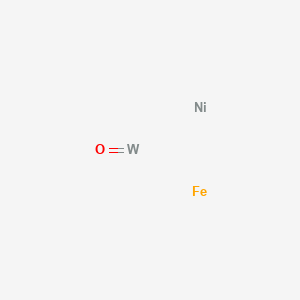
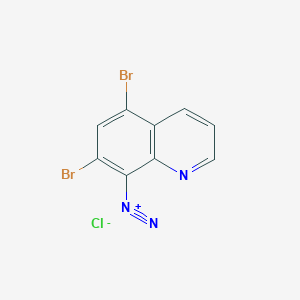
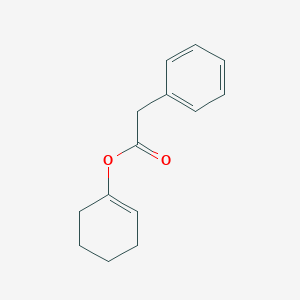
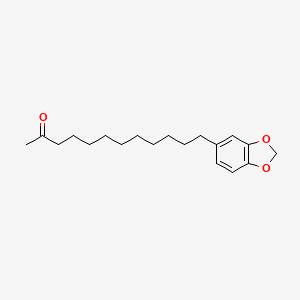
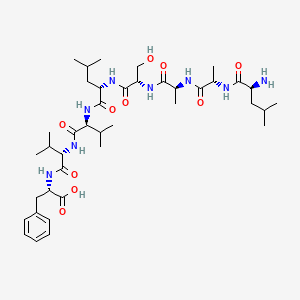
![N'-[(1R)-1-cyclohexylethyl]-N-(3,3-diphenylpropyl)ethane-1,2-diamine](/img/structure/B14226835.png)
![4-[(2E)-2-[1-(1H-pyrazol-5-yl)ethylidene]hydrazinyl]benzonitrile](/img/structure/B14226842.png)
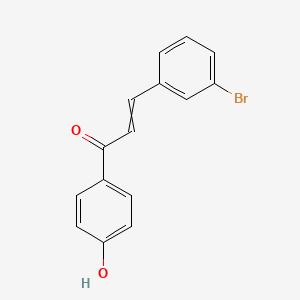
![N-methyl-N-phenyl-6H-indolo[2,3-b]quinolin-11-amine](/img/structure/B14226859.png)
